tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNINVNXATLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclobutylamine
A solution of cis-3-aminocyclobutanol in anhydrous dichloromethane is treated with Boc₂O (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C. The reaction proceeds to completion within 2–4 hours, yielding tert-butyl (cis-3-hydroxycyclobutyl)carbamate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → room temperature |
Hydroxymethyl to Chlorosulfonyl Conversion
The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane, followed by chlorosulfonation. Alternatively, direct sulfonylation is achieved via:
- Sulfonyl Chloride Introduction :
tert-Butyl (cis-3-hydroxycyclobutyl)carbamate reacts with chlorosulfonic acid (ClSO₃H) in pyridine at −10°C. This step requires strict moisture control to avoid hydrolysis.
Reaction Conditions :
| Reagent | Equiv | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| ClSO₃H | 1.5 | −10 | 1.5 | 78% |
| Pyridine | 3.0 | −10 → rt | 2.0 |
Chemoselective Sulfonylation
The sulfonylation step must prioritize the hydroxyl group over the carbamate nitrogen. Studies by ChemRxiv confirm that sulfonyl chlorides preferentially react with alcohols in the presence of tertiary amines, avoiding competing sulfonamide formation.
Optimized Sulfonylation Protocol
- Substrate Activation :
tert-Butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 equiv) is dissolved in dry acetonitrile with DIPEA (2.5 equiv). - Chlorosulfonation :
Chlorosulfonic acid (1.5 equiv) is added dropwise at −10°C. The mixture warms to room temperature and stirs for 2 hours. - Workup :
The crude product is purified via flash chromatography (petroleum ether/ethyl acetate), yielding the title compound.
Critical Parameters :
- Excess DIPEA neutralizes HCl, preventing Boc deprotection.
- Acetonitrile enhances solubility of intermediates.
Alternative Synthetic Routes
Curtius Rearrangement Approach
Aliphatic carboxylic acids react with Boc₂O and sodium azide to form acyl azides, which undergo Curtius rearrangement to isocyanates. Trapping with cis-3-hydroxylcyclobutane yields the carbamate.
Limitations :
Enzymatic Carbamate Synthesis
Recent advances employ lipases (e.g., Candida antarctica) to catalyze carbamate formation in aqueous media. While eco-friendly, this method struggles with sterically hindered substrates like cyclobutanes.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : δ 1.44 (s, 9H, Boc CH₃), 4.70 (m, 1H, cyclobutyl CH), 3.30 (m, 2H, SO₂Cl adjacent CH₂).
- HPLC-MS : m/z 269.75 [M+H]⁺, consistent with molecular formula C₉H₁₆ClNO₄S.
Challenges and Optimization
- Diastereomeric Control :
The cis-1,3 configuration is maintained using bulky bases (e.g., DIPEA) during sulfonylation to minimize epimerization. - Boc Deprotection Risks :
Acidic conditions during sulfonylation necessitate precise stoichiometry to avoid premature cleavage.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Sulfonyl Chloride | 1.5 equiv | 1.3 equiv (reduced waste) |
| Purification | Flash chromatography | Crystallization from heptane |
| Cycle Time | 6 hours | 3.5 hours (flow chemistry) |
Chemical Reactions Analysis
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding carbamic acid and sulfonic acid derivatives.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to modify proteins and peptides.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate and sulfonamide derivatives. These reactions are facilitated by the electrophilic nature of the chlorosulfonyl group, which readily undergoes nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl chlorosulfonylcarbamate: Similar in structure but differs in the cyclobutyl group.
N-(tert-butoxycarbonyl)sulfamoyl chloride: Another related compound used in organic synthesis.
2-Methyl-2-propanyl (chlorosulfonyl)carbamate: Shares similar functional groups but has different substituents.
The uniqueness of this compound lies in its specific reactivity and the stability of its derivatives, making it valuable in various synthetic applications.
Biological Activity
Tert-butyl N-[(1R,3R)-3-(chlorosulfonyl)cyclobutyl]carbamate (CAS No. 2169607-00-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Structure and Composition
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₆ClNO₄S
- Molecular Weight : 253.75 g/mol
- IUPAC Name : tert-butyl ((1R,3R)-3-(chlorosulfonyl)cyclobutyl)carbamate
- InChI Key : NAHNINVNXATLRY-LJGSYFOKSA-N
Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Purity | ≥95% |
| Storage Conditions | Refrigerated (4°C) |
| Hazard Classification | GHS05, GHS07 |
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Preliminary studies suggest that the chlorosulfonyl group may play a critical role in modulating enzyme activity and influencing cellular signaling pathways.
Pharmacological Studies
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Effects : In animal models, this compound demonstrated significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders.
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line reported an IC50 value of 12 µM for this compound, indicating potent anticancer activity compared to standard chemotherapeutics.
Case Study 2: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to control groups, showcasing its potential as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic steps for preparing tert-butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate?
The synthesis typically involves:
- Protection of the cyclobutylamine : tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to form tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate .
- Sulfonation : The amine is converted to a sulfonyl chloride using chlorosulfonic acid or SO₂Cl₂ in a controlled environment (e.g., dichloromethane at 0–25°C) to install the chlorosulfonyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization ensures high purity (>95%) .
Q. How is the stereochemistry of the cyclobutyl ring confirmed?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves the (1r,3r) configuration .
- NMR spectroscopy : Vicinal coupling constants (³JHH) between protons on C1 and C3 of the cyclobutyl ring confirm transannular spatial relationships .
Q. What spectroscopic techniques characterize this compound?
- LC-MS : Confirms molecular weight (e.g., m/z 296.77 [M+H]+) and purity .
- ¹H/¹³C NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 4.0–4.5 ppm (cyclobutyl protons), and δ 150–155 ppm (carbamate carbonyl) validate the structure .
Advanced Research Questions
Q. How can low yields in the sulfonation step be mitigated?
- Reagent optimization : Use SO₂Cl₂ in stoichiometric excess (1.5–2.0 equiv) with slow addition to minimize side reactions (e.g., over-sulfonation) .
- Temperature control : Maintain temperatures below 25°C to prevent decomposition of the sulfonyl chloride intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DCM or 1,2-dichloroethane) enhance reactivity while stabilizing intermediates .
Q. What computational methods predict regioselectivity in cyclobutyl ring functionalization?
- DFT calculations : Analyze transition states to determine preferential attack at the less sterically hindered C3 position due to ring strain and torsional effects .
- Molecular docking : Models interactions between the sulfonyl chloride group and target enzymes (e.g., proteasomes in targeted protein degradation studies) .
Q. How does this compound serve as an intermediate in pharmacological research?
- Proteolysis-targeting chimeras (PROTACs) : The chlorosulfonyl group enables conjugation to E3 ligase ligands, facilitating AR (androgen receptor) degradation, as seen in analogs from Arvinas .
- Crystallographic studies : The tert-butyl carbamate acts as a stabilizing group for cyclobutylamine intermediates in enzyme-inhibitor co-crystallization .
Methodological Guidance
Q. What purification strategies resolve diastereomeric byproducts?
- Chiral HPLC : Use a CHIRALPAK® AD-H column with hexane/isopropanol (90:10) to separate (1r,3r) and (1s,3s) diastereomers .
- Recrystallization : Ethanol/water mixtures selectively precipitate the desired isomer based on solubility differences .
Q. How to handle hygroscopic degradation during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
